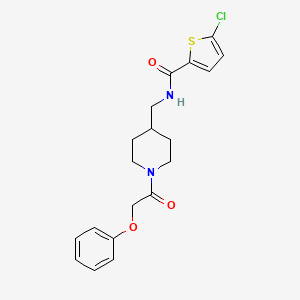

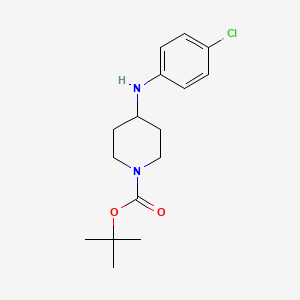

![molecular formula C15H17BrN2OS B2395533 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide CAS No. 461407-90-9](/img/structure/B2395533.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide” is a derivative of thiazole, a heterocyclic compound . Thiazoles are known for their diverse biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, diuretic, anticonvulsant, neuroprotective, and antioxidant properties .

Synthesis Analysis

The synthesis of “this compound” involves the creation of thiazole derivatives. The molecular structures of these synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . Anticancer activity was also tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Thiazole Derivatives in Scientific Research

Antimicrobial and Antitumor Applications

- Thiazole derivatives are extensively studied for their antimicrobial and antitumor activities. The design and synthesis of thiazole compounds often aim to explore their potential as therapeutic agents against various infectious diseases and cancers. For instance, thiazolidinone, a core structure related to thiazoles, has been highlighted for its wide range of biological activities, including antimicrobial and antitumor effects (B. ArunlalV. et al., 2015).

Antioxidant and Anti-inflammatory Agents

- Research has also focused on synthesizing thiazole derivatives that act as antioxidant and anti-inflammatory agents, indicating their potential in treating diseases associated with oxidative stress and inflammation. Benzofused thiazole derivatives, for example, have been evaluated for their in vitro antioxidant and anti-inflammatory activities, showcasing the versatility of thiazole compounds in medicinal chemistry (Dattatraya G. Raut et al., 2020).

Optoelectronic Materials

- Beyond biomedical applications, thiazole derivatives have found use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photoelectric conversion elements. The incorporation of thiazole and related heterocycles into π-extended conjugated systems has been a significant area of research, aiming to develop new materials for electronic devices and sensors (G. Lipunova et al., 2018).

Drug Development and Repurposing

- The broad spectrum of biological activities associated with thiazole derivatives has led to their exploration in drug development and repurposing strategies. For instance, nitazoxanide, a nitrothiazole-derived compound, has been repurposed for treating various infectious diseases, showcasing the potential of thiazole derivatives in developing versatile therapeutic agents (Charu Bharti et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Mode of Action

Thiazole nucleus, a key component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities .

properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2OS/c1-2-3-4-5-14(19)18-15-17-13(10-20-15)11-6-8-12(16)9-7-11/h6-10H,2-5H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFYOFDHGOEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

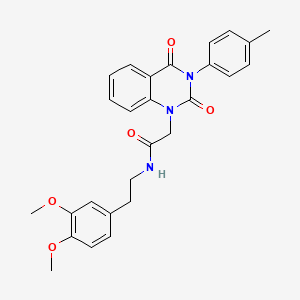

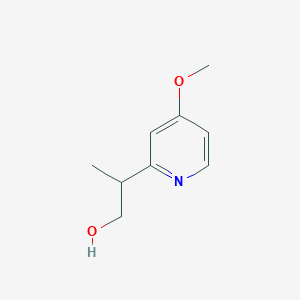

![3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2395450.png)

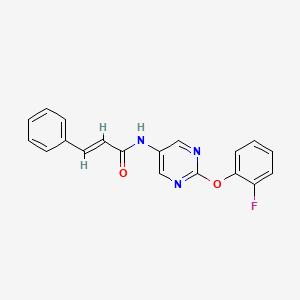

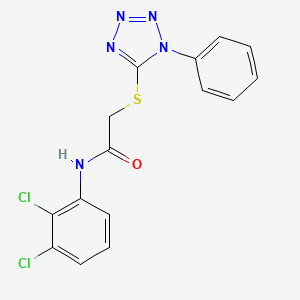

![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)

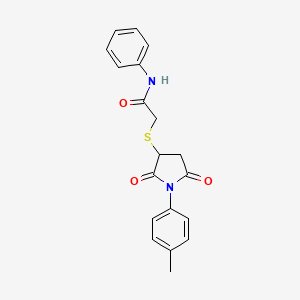

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)

![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)

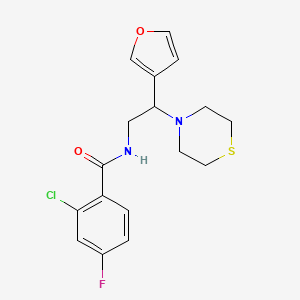

![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)